

Application Notes and Protocols: Standardized Synthesis of Yukocitrine

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Compound of Interest

Compound Name:	Yukocitrine
Cat. No.:	B13436255

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Disclaimer: **Yukocitrine** is a fictional compound created for illustrative purposes within this document. The following protocols, data, and pathways are hypothetical and designed to represent a standard workflow in drug discovery and development.

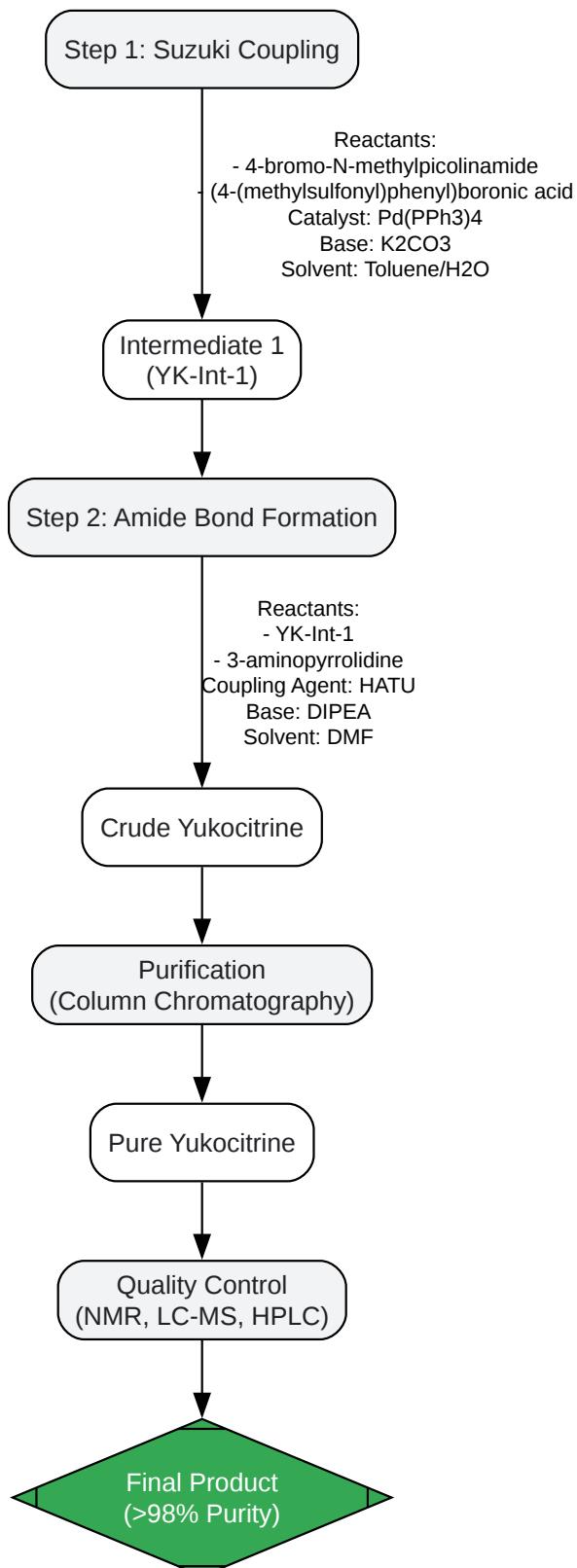
Introduction

Yukocitrine is a potent and selective small molecule inhibitor of the Yuko Kinase (YK), a key enzyme implicated in the progression of various proliferative diseases. These application notes provide a detailed, standardized protocol for the chemical synthesis of **Yukocitrine** in a laboratory setting. The document also outlines its mechanism of action and presents key *in vitro* data.

Chemical Synthesis of Yukocitrine

The synthesis of **Yukocitrine** is achieved through a two-step process involving a Suzuki coupling reaction followed by an amide bond formation. The overall reaction scheme is presented below.

Workflow of **Yukocitrine** Synthesis

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Caption: A flowchart illustrating the two-step synthesis and purification of **Yukocitrine**.

Materials and Reagents

Reagent	Supplier	Grade
4-bromo-N-methylpicolinamide	Sigma-Aldrich	≥98%
(4-(methylsulfonyl)phenyl)boronic acid	Combi-Blocks	≥97%
Tetrakis(triphenylphosphine)palladium(0)	Strem Chemicals	99%
Potassium Carbonate (K_2CO_3)	Fisher Sci	ACS Grade
3-aminopyrrolidine	Acros Organics	98%
HATU	Chem-Impex	≥98%
DIPEA	Alfa Aesar	99%
Toluene, DMF, Dichloromethane, Ethyl Acetate, Hexanes	VWR	HPLC Grade

Experimental Protocol

Step 1: Suzuki Coupling to form Intermediate 1 (YK-Int-1)

- To a 250 mL round-bottom flask, add 4-bromo-N-methylpicolinamide (5.0 g, 23.2 mmol), (4-(methylsulfonyl)phenyl)boronic acid (5.56 g, 27.8 mmol), and potassium carbonate (9.6 g, 69.6 mmol).
- Add a 4:1 mixture of Toluene and Water (100 mL).
- Degas the mixture by bubbling argon through it for 20 minutes.
- Add Tetrakis(triphenylphosphine)palladium(0) (1.34 g, 1.16 mmol).
- Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

- After cooling to room temperature, dilute the mixture with ethyl acetate (150 mL) and water (100 mL).
- Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to yield YK-Int-1 as a white solid.

Step 2: Amide Bond Formation to form **Yukocitrine**

- Dissolve YK-Int-1 (4.0 g, 13.8 mmol) in DMF (80 mL) in a 250 mL round-bottom flask.
- Add HATU (6.3 g, 16.6 mmol) and DIPEA (7.2 mL, 41.4 mmol) to the solution and stir for 10 minutes at room temperature.
- Add 3-aminopyrrolidine (1.43 g, 16.6 mmol) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 6 hours.
- Pour the reaction mixture into ice water (400 mL) and stir for 30 minutes to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to obtain crude **Yukocitrine**.
- Purify the crude product by column chromatography (Silica gel, 0-10% Methanol in Dichloromethane) to yield pure **Yukocitrine** as an off-white solid.

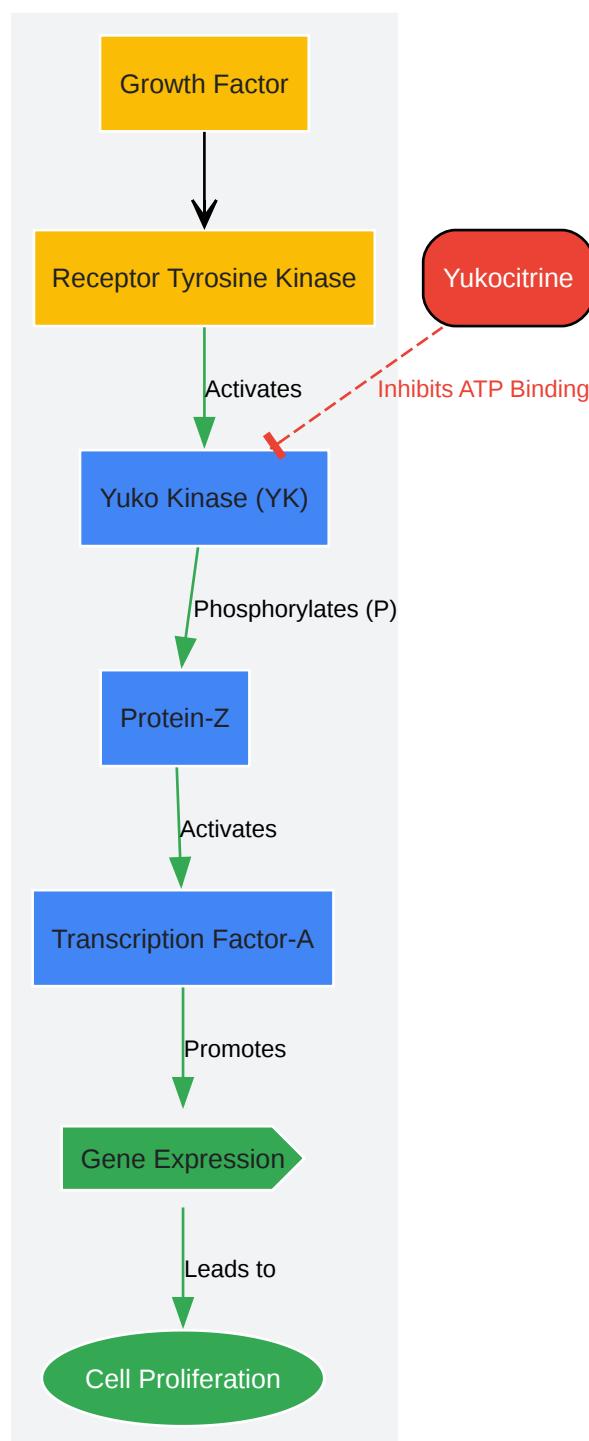
Synthesis Data Summary

Step	Product	Starting Mass (g)	Final Mass (g)	Yield (%)	Purity (HPLC)
1	YK-Int-1	5.00	5.45	81	>95%
2	Yukocitrine	4.00	4.32	89	>98%
Overall	Yukocitrine	5.00	4.85	72.1	>98%

Mechanism of Action: Yuko Kinase Inhibition

Yukocitrine functions by competitively binding to the ATP-binding pocket of Yuko Kinase (YK), preventing the phosphorylation of its downstream substrate, Protein-Z. This inhibition blocks the pro-proliferative YK signaling cascade.

Hypothetical Yuko Kinase Signaling Pathway

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Caption: The inhibitory action of **Yukocitrine** on the Yuko Kinase signaling pathway.

In Vitro Efficacy

The inhibitory activity of **Yukocitrine** was assessed using a biochemical kinase assay and a cell-based proliferation assay.

Assay Type	Cell Line / Enzyme	Endpoint	IC ₅₀ Value (nM)
Biochemical Assay	Recombinant YK	Kinase Activity	15.2 ± 2.1
Cell Proliferation	Cancer Cell Line A	Cell Viability	45.8 ± 5.6
Cell Proliferation	Cancer Cell Line B	Cell Viability	78.1 ± 9.3

Conclusion

This document provides a robust and reproducible protocol for the synthesis of the Yuko Kinase inhibitor, **Yukocitrine**. The described two-step synthesis is efficient and yields a high-purity final product. The accompanying data demonstrates the potent and selective inhibitory activity of **Yukocitrine**, making it a valuable tool for research and a promising candidate for further drug development.

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